molecular formula C18H15NO2 B601780 2,4'-(2-Pyridylmethylene)diphenol CAS No. 16985-05-0

2,4'-(2-Pyridylmethylene)diphenol

Cat. No.: B601780
CAS No.: 16985-05-0
M. Wt: 277.33
InChI Key:
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Description

2,4’-(2-Pyridylmethylene)diphenol: is a chemical compound with the molecular formula C₁₈H₁₅NO₂ It is known for its unique structure, which includes a pyridine ring attached to a diphenol moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-(2-Pyridylmethylene)diphenol typically involves the condensation of 2-pyridinecarboxaldehyde with 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 2,4’-(2-Pyridylmethylene)diphenol are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4’-(2-Pyridylmethylene)diphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative using reducing agents such as sodium borohydride.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

2,4’-(2-Pyridylmethylene)diphenol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes, which are studied for their catalytic properties.

    Biology: The compound is investigated for its potential as an antioxidant due to its phenolic structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-(Pyridin-2-ylmethylene)diphenol
  • 4,4’-(Pyridin-2-ylmethylene)diphenol

Comparison

2,4’-(2-Pyridylmethylene)diphenol is unique due to the specific positioning of the pyridine ring and the phenolic groups, which influence its reactivity and binding properties. Compared to its isomers, such as 2,2’-(Pyridin-2-ylmethylene)diphenol and 4,4’-(Pyridin-2-ylmethylene)diphenol, it may exhibit different coordination behavior with metal ions and varying antioxidant activities. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-14-10-8-13(9-11-14)18(16-6-3-4-12-19-16)15-5-1-2-7-17(15)21/h1-12,18,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAQDGAFHHTBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801254175
Record name 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16985-05-0
Record name 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16985-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-(2-Pyridylmethylene)diphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016985050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(4-Hydroxyphenyl)-2-pyridinylmethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801254175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-(2-PYRIDYLMETHYLENE)DIPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2GA7AVTD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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